Product packaging for Propyl cyanoacetate(Cat. No.:CAS No. 14447-15-5)

Propyl cyanoacetate

Cat. No.: B077304
CAS No.: 14447-15-5
M. Wt: 127.14 g/mol
InChI Key: NLFIMXLLXGTDME-UHFFFAOYSA-N
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Description

Propyl cyanoacetate is a versatile and high-value ester derivative of cyanoacetic acid, serving as a critical building block in sophisticated organic synthesis. Its molecular structure, featuring both an active methylene group and a nitrile functionality, makes it an ideal precursor for a wide range of condensation reactions, most notably in the Knoevenagel condensation. This reaction is fundamental for synthesizing α,β-unsaturated nitriles, which are key intermediates in producing fine chemicals, pharmaceuticals, and polymer compounds. In pharmaceutical research, this compound is extensively employed in the synthesis of barbiturate analogs, caffeine derivatives, and various other heterocyclic compounds with potential biological activity. Furthermore, its application extends to the field of materials science, where it acts as a monomer or intermediate in the production of specialty polymers, dyes, and pigments. The propyl ester chain offers a favorable balance of reactivity and solubility in organic solvents, facilitating various synthetic procedures. This product is strictly for research and development purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B077304 Propyl cyanoacetate CAS No. 14447-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFIMXLLXGTDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073400
Record name Acetic acid, cyano-, propyl ester
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14447-15-5
Record name Propyl cyanoacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl cyanoacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, cyano-, propyl ester
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Record name Propyl cyanoacetate
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Ii. Synthetic Methodologies for Propyl Cyanoacetate

Esterification Reactions

Esterification is a primary method for synthesizing propyl cyanoacetate (B8463686). smolecule.comontosight.ai This involves the direct reaction of a carboxylic acid with an alcohol to form an ester and water.

NCCH₂COOH + CH₃CH₂CH₂OH ⇌ NCCH₂COOCH₂CH₂CH₃ + H₂O

To drive the equilibrium towards the product side, water is typically removed as it is formed, often through azeotropic distillation with a suitable solvent like toluene (B28343) or xylene.

The esterification of cyanoacetic acid with propanol (B110389) is typically catalyzed by a strong acid. smolecule.comontosight.aigoogle.com Common acid catalysts include:

Sulfuric acid (H₂SO₄) ontosight.aigoogle.com

p-Toluenesulfonic acid (PTSA) google.com

Methanesulfonic acid google.com

Phosphoric acid google.com

The catalyst protonates the carbonyl oxygen of the cyanoacetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of propanol. The amount of catalyst used is typically in the range of 0.1 to 1.0 percent by weight, based on the weight of cyanoacetic acid. google.com

The reaction temperature is a critical parameter that influences the rate of esterification. The reaction is preferably carried out in the range of about 60°C to 150°C, with a more specific range of 70°C to 120°C being common. google.com One specific example heats the mixture to a maximum of 105°C. google.com It is important that the maximum temperature of the reaction does not exceed the boiling point of the resulting propyl cyanoacetate ester. google.com

The choice and concentration of the catalyst also play a significant role in optimizing the reaction. While sulfuric acid is effective, other catalysts like p-toluenesulfonic acid and methanesulfonic acid are also used. google.com The optimal amount of catalyst is typically between 0.1 and 1.0 weight percent relative to the cyanoacetic acid. google.com

Under optimized conditions, the esterification of cyanoacetic acid with propanol can produce this compound in high yields and purity. Yields in the range of 90% or greater have been reported, with some specific examples achieving yields as high as 96% and 97% of the theoretical maximum. google.com The purity of the distilled product is often greater than 99%, as determined by gas chromatography (GC) assay. google.com

A potential side reaction is the decarboxylation of cyanoacetic acid at high temperatures, which would form acetonitrile. To minimize this, a slow addition of propanol and controlled heating are employed.

Reactants Catalyst Temperature Yield Purity
Cyanoacetic acid, 1-Propanolp-Toluenesulfonic acid monohydrateMax 105°C96%>99% (GC)
Cyanoacetic acid, IsopropanolMethanesulfonic acidMax 105-110°C94.5%>99% (GC)

An alternative two-step approach to this compound involves the formation of a nitrile followed by esterification.

This method, a variation of the Kolbe nitrile synthesis, begins with the reaction of propyl chloroacetate (B1199739) with sodium cyanide. The cyanide ion acts as a nucleophile, displacing the chloride ion from propyl chloroacetate to form this compound directly.

ClCH₂COOCH₂CH₂CH₃ + NaCN → NCCH₂COOCH₂CH₂CH₃ + NaCl

This reaction can be carried out in a biphasic system, sometimes with the aid of a phase transfer catalyst to facilitate the reaction between the aqueous sodium cyanide and the organic propyl chloroacetate. A continuous flow method has also been described where the reactants are mixed and passed through a tubular reactor at 60–80°C for a short residence time. This process can achieve high throughput with yields between 83-86% and a purity of ≥99.5%.

Nitrile Formation and Subsequent Esterification

Acidification and Esterification of Sodium Cyanoacetate Intermediate

The synthesis of this compound can be achieved through the acidification of sodium cyanoacetate followed by esterification. This process begins with the formation of cyanoacetic acid from its sodium salt. Sodium cyanoacetate is treated with a strong acid, such as sulfuric acid or hydrochloric acid, to yield cyanoacetic acid. google.comorgsyn.orggoogle.com It is noted that cyanoacetic acid is unstable and can hydrolyze to form malonic acid, a reaction catalyzed by the presence of HCl. google.com

Following the acidification, the resulting cyanoacetic acid undergoes Fischer esterification with propanol. This reaction is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid (PTSA). googleapis.com The esterification is an equilibrium process, and to drive the reaction towards the formation of this compound, water is continuously removed from the reaction mixture, often through azeotropic distillation with a solvent like toluene or xylene. The reaction is typically carried out at reflux temperatures, ranging from 110–130°C, for a duration of 6–12 hours. One potential side reaction at high temperatures is the decarboxylation of cyanoacetic acid to form acetonitrile. To minimize this, a slow and controlled addition of propanol and careful temperature management are employed. Yields for this method are generally in the range of 65–75%, which can be improved to around 80% by using molecular sieves to more effectively remove water.

A specific laboratory preparation involves reacting cyanoacetic acid with propanol in the presence of p-toluenesulfonic acid monohydrate. googleapis.com The mixture is heated, and the distillates are collected. googleapis.com After the reaction, unreacted propanol is distilled off, and the this compound is collected, achieving a yield of 96% with a purity of over 99%. google.com

Michael Addition Reactions

This compound can participate in Michael addition reactions, a versatile method for forming carbon-carbon bonds. smolecule.comwikipedia.org In this reaction, a Michael donor (a nucleophile) adds to a Michael acceptor (an α,β-unsaturated carbonyl compound) at the β-carbon position. wikipedia.org this compound, with its activated methylene (B1212753) group situated between the cyano and ester groups, can act as a Michael donor after deprotonation by a base to form a carbanion. wikipedia.orgspcmc.ac.in

Enolates and α,β-Unsaturated Carbonyl Compounds

The enolate of this compound, generated by a base, is a soft nucleophile and readily undergoes 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org This reaction is a powerful tool for constructing 1,5-dicarbonyl compounds and other synthetically useful structures. wikipedia.org The α,β-unsaturated carbonyl compound, referred to as the Michael acceptor, possesses an electrophilic β-carbon due to conjugation with the carbonyl group. libretexts.orgpressbooks.pub

The reaction is typically carried out in the presence of a base, which can range from strong bases like sodium ethoxide to milder bases like secondary amines. spcmc.ac.in The choice of base and reaction conditions can influence the outcome, as side reactions such as polymerization or other condensation reactions can occur, particularly with strong bases. ias.ac.in The Michael addition allows for the creation of diverse molecular structures by varying both the Michael donor and the Michael acceptor. smolecule.com For instance, the reaction of ethyl phenylcyanoacetate with acrylonitrile (B1666552) is a classic example of a Michael reaction. wikipedia.org

Advanced Synthetic Approaches

Continuous Flow Synthesis via Pipeline Reactors

Continuous flow synthesis has emerged as a modern and efficient method for the production of this compound, offering significant advantages over traditional batch processes. mt.com This approach utilizes pipeline reactors to carry out the synthesis in a continuous manner, enhancing scalability, safety, and product quality. mt.comcontractpharma.com

In a typical continuous flow process for producing cyanoacetates, solutions of the reactants are pumped at controlled flow rates through a series of modules for mixing, reaction, and purification. google.comsci-hub.se For the synthesis of this compound, an alcoholic solution of a chloroacetate and an alcoholic solution of sodium cyanide are fed into the system. google.com

The process generally involves the following steps:

Mixing : The reactant streams are continuously fed into a pipeline reactor. Patented processes describe feeding propyl chloroacetate and sodium cyanide solutions (in an alcohol/water solvent) into the reactor at flow rates ranging from 500 to 2000 L/h.

Reaction : The mixture proceeds through a tubular reactor where the nucleophilic substitution reaction occurs. The reaction is typically maintained at a temperature between 60–80°C for a short residence time of 4–10 minutes. A patent for a similar continuous process specifies preheating the materials to 60-120°C at a pressure of 0.05-0.5 MPa before they enter the reactor, which is maintained at 65-150°C and 0.1-1.0 MPa. google.com

Separation : The crude product exiting the reactor is then subjected to continuous separation and purification steps. This often involves filtration to remove byproducts like sodium chloride, followed by distillation to isolate the pure this compound.

A specific example of a continuous production process for cyanoacetates reports obtaining 8560 kg of the product in 24 hours with a purity of 99.68% and a yield of 85.3%. google.com

The adoption of continuous flow synthesis for this compound production offers several key advantages over traditional batch methods. mt.comcontractpharma.comnih.gov

Throughput : Continuous flow reactors can operate for extended periods, leading to significantly higher production volumes. Reported throughputs for cyanoacetate synthesis are in the range of 8,300 to 10,800 kg per 24 hours. This method allows for efficient scaling from laboratory to industrial production. corning.com

Purity : The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow system leads to fewer side reactions and a cleaner product profile. mt.comcontractpharma.com This results in higher purity levels, often exceeding 99.5%, with yields reported between 83% and 86%. Inline purification techniques can also be integrated into the flow system to further enhance product purity. beilstein-journals.org

Safety : Continuous flow chemistry inherently enhances process safety by utilizing small reaction volumes at any given time, which minimizes the risks associated with handling hazardous reagents and managing exothermic reactions. mt.comcontractpharma.com The reduced inventory of toxic intermediates, such as hydrogen cyanide, significantly lowers the potential for hazardous incidents. contractpharma.com The enclosed nature of the system also minimizes operator exposure to chemicals. mt.com

Process Overview and Reaction Conditions

Aspartic Acid Derivative Route

A novel and sustainable approach for producing cyanoacetates, including this compound, involves using the readily available amino acid, aspartic acid, as the starting material. google.com This method circumvents traditional synthetic pathways, offering a greener alternative. google.com The process is generally carried out in two main chemical steps: the formation of a beta-ester followed by a halogenation reaction. google.com

The initial step in this synthetic route is the formation of a β-ester of aspartic acid. google.com Specifically, to produce this compound, a β-propyl ester of aspartic acid is created. google.com This is achieved by reacting aspartic acid with propanol in the presence of an acetyl halide, such as acetyl chloride or acetyl bromide. google.com The reaction typically uses a significant excess of the alcohol and a smaller excess of the acetyl halide to drive the formation of the desired β-ester. google.comgoogle.com For each equivalent of aspartic acid, the reaction may employ between 12 to 17 equivalents of propanol and 2 to 3 equivalents of the acetyl halide. google.com This step effectively converts the amino acid into a suitable intermediate for the subsequent conversion to the target cyanoacetate. google.com

Following the formation of the β-propyl aspartate, the intermediate is reacted with a halogenating agent to yield this compound. google.com This conversion is a critical step where the amino acid moiety is transformed into the cyano group. google.com A variety of halogenating agents can be employed, including N-bromosuccinimide (NBS), tribromoisocyanuric acid, N-chlorosuccinimide, and sodium hypochlorite. google.com

ParameterDetailsSource
Starting MaterialAspartic Acid google.com
Reagents (Beta-Ester Formation)Propanol (12-17 equiv.), Acetyl Chloride (2-3 equiv.) google.com
Intermediateβ-propyl aspartate
Reagents (Halogenation)N-bromosuccinimide (NBS) or Tribromoisocyanuric acid (0.5-1 equiv.) google.com
Halogenation pH9–11
Halogenation Temperature25–40°C
Overall Yield85–90%

The primary sustainability advantage of this synthetic route is its use of aspartic acid, a renewable and readily available amino acid, as the precursor. google.com This reduces the reliance on petrochemical-based starting materials often used in other synthetic methods. The use of amino acids as a feedstock aligns with the principles of green chemistry by utilizing bio-based resources for chemical production. researchgate.net Furthermore, polymers derived from aspartic acid are known to be biodegradable, highlighting the environmental compatibility of this class of compounds. nih.gov

Halogenation and Key Parameters

Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is a powerful technique used to enhance the rate of reactions between reactants located in different immiscible phases (e.g., a water-organic system). researchgate.netwikipedia.org In the context of this compound synthesis, PTC is typically employed to optimize the Kolbe synthesis, which involves the reaction of propyl chloroacetate with an alkali metal cyanide, such as sodium cyanide. The catalyst facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the propyl chloroacetate substrate resides, thereby accelerating the nucleophilic substitution reaction. crdeepjournal.org

The mechanism of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which is soluble in both aqueous and organic media to some extent. wikipedia.orgmdpi.com The catalyst cation (Q+) pairs with the reactant anion (e.g., CN-) in the aqueous phase, forming an ion pair (Q+CN-). researchgate.net This ion pair has sufficient lipophilicity to migrate across the phase boundary into the organic phase. crdeepjournal.org Once in the organic phase, the cyanide ion is highly reactive and undergoes a nucleophilic substitution reaction with the organic substrate (propyl chloroacetate) to form this compound and a chloride ion. The catalyst cation then transports the chloride ion back to the aqueous phase, completing the catalytic cycle and allowing the process to repeat. researchgate.net

Common catalysts used for this purpose are quaternary ammonium salts. chemmethod.com An example is benzyltriethylammonium chloride. These catalysts are effective in promoting reactions in both liquid-liquid and solid-liquid systems. researchgate.netmdpi.com

The application of PTC allows for milder reaction conditions and improved performance compared to the uncatalyzed reaction. The reaction can be carried out at temperatures between 50–70°C, with reaction times typically ranging from 2 to 4 hours. This method demonstrates high efficiency, with reported conversion rates of 99% and yields of this compound between 88–92%. While the cost of the catalyst is a factor, it is often balanced by the benefits of reduced reaction times, higher yields, and simplified work-up procedures. researchgate.net

ParameterDetailsSource
Reaction TypeNucleophilic substitution (Kolbe synthesis optimization)
ReactantsPropyl chloroacetate, Sodium cyanide
Catalyst TypeQuaternary ammonium salts mdpi.com
Example CatalystBenzyltriethylammonium chloride
Temperature50–70°C
Reaction Time2–4 hours
Yield88–92%
Conversion99%

Mechanism and Catalysts

Comparative Analysis of Preparation Methods

A critical evaluation of the different synthetic routes to this compound reveals a trade-off between traditional, well-established methods and modern, more sustainable alternatives. Factors such as yield, purity of the final product, the ease of scaling the process from laboratory to industrial production, and the environmental footprint are key considerations in selecting an appropriate method.

The selection of a synthetic method for this compound is a multifactorial decision that balances economic viability with environmental responsibility. The following analysis and data tables provide a comparative overview of four major preparation methods based on yield, purity, scalability, and sustainability.

Fischer Esterification: This classical method involves the acid-catalyzed reaction of cyanoacetic acid with propanol. While straightforward, it is an equilibrium-limited reaction. To achieve reasonable yields, water, a byproduct, must be removed, often through azeotropic distillation. fishersci.ca A significant challenge is the potential for decarboxylation of cyanoacetic acid at the elevated temperatures required for the reaction. fishersci.ca From a sustainability perspective, while the direct use of an acid and alcohol is relatively green, the use of strong acid catalysts and solvents for water removal can present environmental drawbacks. patsnap.comrsc.org

Kolbe Nitrile Synthesis: This two-step process begins with the nucleophilic substitution of a propyl haloacetate, typically propyl chloroacetate, with an alkali metal cyanide, such as sodium cyanide, followed by acidification and esterification. fishersci.ca This method can produce high yields and purity. fishersci.ca However, the primary sustainability concern is the use of highly toxic sodium cyanide, which poses significant environmental and safety risks if not handled and disposed of properly. ontosight.airesearchgate.net

Continuous Flow Synthesis: Modern continuous flow reactors offer a significant improvement in the synthesis of this compound, particularly in terms of scalability and safety. nih.govamt.uk By continuously feeding reagents through a heated reactor, high throughput and consistent product quality can be achieved. fishersci.ca This method often results in higher yields and purity compared to batch processes and enhances safety by minimizing the volume of hazardous materials at any given time. fishersci.canih.gov The improved energy efficiency and reduced waste generation contribute to its sustainability. amt.ukscg.ch

Aspartic Acid Derivative Route: A novel and highly sustainable approach utilizes the renewable feedstock, aspartic acid. fishersci.ca This method involves the formation of a β-propyl aspartate intermediate, followed by a halogenation reaction to yield this compound. fishersci.canrel.gov This route avoids the use of highly toxic cyanides and relies on a bio-based starting material, making it an attractive green alternative. researchgate.net The reported yields and purity are competitive with traditional methods. fishersci.ca

Interactive Comparative Analysis of this compound Synthesis Methods

MethodTypical Yield (%)Typical Purity (%)ScalabilitySustainability
Fischer Esterification 65-80~97Low to ModerateModerate
Kolbe Nitrile Synthesis 70-85≥98ModerateLow
Continuous Flow Synthesis 83-86≥99.5HighHigh
Aspartic Acid Derivative Route 85-90~99ModerateVery High

Detailed Research Findings on Synthesis Parameters

MethodKey ParametersResearch Findings and Citations
Fischer Esterification Catalyst: H₂SO₄, Amberlyst-15Temperature: 110-130°CSolvent: Toluene or xyleneYields are improved by the azeotropic removal of water. Molecular sieves can also be used to increase yield to around 80%. fishersci.ca The process is equilibrium-driven, and side reactions like decarboxylation of cyanoacetic acid can occur at higher temperatures. fishersci.ca
Kolbe Nitrile Synthesis Reagents: Propyl chloroacetate, Sodium cyanideTemperature: 60-80°C (nitrile formation), 100-120°C (esterification)This is a two-step process. The use of highly toxic sodium cyanide is a major drawback from a safety and environmental standpoint. fishersci.caontosight.airesearchgate.net
Continuous Flow Synthesis Reactor Type: Tubular reactorFlow Rate: 500-2000 L/hReaction Time: 4-10 minutesThis method allows for high throughput, with production capacities of 8,300–10,800 kg per 24 hours reported. It offers enhanced safety and control over reaction parameters, leading to high purity and yield. fishersci.canih.govamt.uk
Aspartic Acid Derivative Route Key Reagents: Aspartic acid, Propanol, N-bromosuccinimide (NBS)Temperature: 25-40°C (halogenation)This method represents a green chemistry approach by utilizing a renewable feedstock. It avoids the use of highly toxic cyanide reagents and proceeds under mild conditions with high yields. fishersci.canrel.govresearchgate.net

Iii. Reaction Mechanisms and Chemical Transformations of Propyl Cyanoacetate

Fundamental Reactive Sites and Their Activation

The reactivity of propyl cyanoacetate (B8463686) is largely dictated by two key sites within its molecular structure: the active methylene (B1212753) group and the cyano group. The presence of both an ester and a nitrile group flanking the central methylene group significantly influences its chemical behavior.

The methylene group (-CH2-) in propyl cyanoacetate, positioned between the carbonyl of the ester and the cyano group, is known as an active methylene group. google.com The hydrogen atoms of this group are particularly acidic and can be readily removed by a base. This heightened acidity is a direct consequence of the electron-withdrawing nature of the adjacent cyano and ester functionalities.

The process of activation involves the deprotonation of the methylene group to form a carbanion. masterorganicchemistry.com This carbanion is a potent nucleophile and is stabilized by the delocalization of the negative charge onto the neighboring oxygen and nitrogen atoms through resonance. This stabilization makes the formation of the carbanion energetically favorable, thus activating the methylene group for subsequent reactions. nih.gov The activation of this group is a critical step in many of the condensation and substitution reactions that this compound undergoes.

The cyano group (-C≡N) in this compound also plays a pivotal role in its reactivity. The carbon-nitrogen triple bond is highly polarized, with the nitrogen atom being more electronegative, which results in a partial positive charge on the carbon atom. This makes the carbon susceptible to nucleophilic attack. aklectures.com

Active Methylene Group Activation

Major Reaction Types

This compound is a key intermediate in organic synthesis, primarily engaging in nucleophilic substitution and condensation reactions. smolecule.com

The activated methylene group of this compound can act as a nucleophile, attacking electrophilic centers and leading to the substitution of one or both of its acidic protons. google.com These reactions are fundamental for introducing new functionalities to the molecule.

Nucleophilic substitution reactions at the active methylene carbon of this compound allow for the introduction of a wide array of functional groups. A common example is the alkylation of the carbanion generated by treating this compound with a base. This carbanion can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. mdpi.comchemguide.co.uk

For instance, the reaction with an alkyl halide (R-X) can introduce an alkyl group (R) onto the methylene carbon. Depending on the reaction conditions and the stoichiometry of the reactants, either mono- or di-alkylation can be achieved. This versatility makes this compound a valuable precursor for the synthesis of various substituted carboxylic acids and other complex organic molecules. mdpi.com

ReactantProductReaction Type
Alkyl HalideAlkylated this compoundNucleophilic Substitution (Alkylation)
Acyl ChlorideAcylated this compoundNucleophilic Acylation
Aldehyde/Ketone (under reducing conditions)Substituted this compoundReductive Amination (if amine is present)

This table provides examples of how new functional groups can be introduced via nucleophilic substitution reactions involving this compound.

This compound is a classic substrate for various condensation reactions, most notably the Knoevenagel condensation. scielo.br These reactions involve the reaction of the active methylene group with a carbonyl compound, typically an aldehyde or a ketone, in the presence of a basic catalyst. scielo.br

The Knoevenagel condensation begins with the base-catalyzed formation of the carbanion from this compound. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. rsc.org The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated product, often a cyanoacrylate. google.com

A variety of bases can be used to catalyze this reaction, including amines like piperidine (B6355638) or organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govtandfonline.com The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. nih.gov For example, the use of a hydroxy ionic liquid in conjunction with DABCO has been shown to be an efficient system for the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate. nih.gov

The products of these condensation reactions, substituted cyanoacrylates, are valuable intermediates in their own right, used in the synthesis of polymers, adhesives, and pharmaceuticals. nih.gov

Carbonyl CompoundCatalystProduct
BenzaldehydePiperidinePropyl 2-cyano-3-phenylacrylate
Aromatic AldehydesDABCO/[HyEtPy]ClSubstituted Propyl Cyanoacrylates
KetonesVanadium CatalystAlkylidene Cyanoacetates

This table illustrates examples of condensation reactions involving this compound with various carbonyl compounds and catalysts.

Condensation Reactions

Synthesis of Substituted Cyanoacrylates
Aldol-type Condensations

This compound can also participate in Aldol-type condensation reactions. The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry where an enol or enolate ion reacts with a carbonyl compound. libretexts.orgwikipedia.org In the context of this compound, its enolate can react with aldehydes, such as crotonaldehyde, to form substituted cyanoacrylates. afinitica.com This is a variation of the Knoevenagel reaction, which itself is considered a type of Aldol condensation. sci-hub.se

Hydrolysis Reactions

This compound can undergo hydrolysis under either acidic or basic conditions.

The hydrolysis of this compound breaks the ester linkage, yielding cyanoacetic acid and propanol (B110389). google.com This reaction is reversible, and the conditions can be controlled to favor either the forward (hydrolysis) or reverse (esterification) reaction. google.com The hydrolysis is typically carried out in the presence of an acid catalyst and water. google.com

This compound + H₂O ⇌ Cyanoacetic Acid + Propanol

The removal of the alcohol (propanol) by distillation can drive the equilibrium towards the formation of cyanoacetic acid. google.com

Radical Copolymerization Processes

The substituted propyl cyanoacrylates synthesized through Knoevenagel condensation are valuable monomers for radical copolymerization. juniperpublishers.comccsenet.orgccsenet.orgchemrxiv.orgtandfonline.com These trisubstituted ethylenes have been successfully copolymerized with monomers like styrene (B11656) using a radical initiator, such as ABCN (1,1'-Azobis(cyclohexanecarbonitrile)), at elevated temperatures (e.g., 70°C). ccsenet.orgccsenet.orgchemrxiv.orgtandfonline.com The resulting copolymers exhibit a range of properties depending on the specific substituents on the phenyl ring of the cyanoacrylate monomer. ccsenet.orgccsenet.orgchemrxiv.orgtandfonline.com

The general reaction for the copolymerization with styrene is as follows: Styrene + Substituted Propyl 2-cyano-3-phenyl-2-propenoate (B14752051) → Copolymer

The composition and structure of these copolymers are typically characterized using techniques such as nitrogen analysis, NMR spectroscopy (¹H and ¹³C), and thermal analysis (DSC and TGA). juniperpublishers.comccsenet.orgccsenet.orgchemrxiv.org

Formation of Novel Polymeric Materials

This compound is a valuable monomer in the synthesis of new polymeric materials. Its ability to undergo polymerization allows for the creation of polymers with potentially unique thermal and conductive properties. smolecule.com

One notable application is in radical copolymerization. For instance, this compound can be used to create trisubstituted ethylenes, which are then copolymerized with monomers like styrene. e4journal.comresearchgate.net This process, often initiated by radical initiators such as 1,1'-azobiscyclohexanecarbonitrile (ABCN) at elevated temperatures, results in the formation of copolymers. e4journal.comresearchgate.net The specific derivatives, such as ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, are first synthesized through Knoevenagel condensation of this compound with substituted benzaldehydes, catalyzed by piperidine. e4journal.comresearchgate.net These resulting copolymers have been characterized for their thermal stability, with decomposition often occurring in multiple steps at high temperatures. e4journal.com

Furthermore, this compound is a precursor to propyl 2-cyano-3-phenyl-2-propenoates, which can be copolymerized with styrene. e4journal.comresearchgate.net The composition and structure of these copolymers are typically analyzed using techniques like nitrogen analysis, IR spectroscopy, and NMR spectroscopy. e4journal.comresearchgate.net

The anionic polymerization of related alkyl cyanoacrylates, initiated by hydroxyl groups in water, provides a general reaction scheme that can be conceptually extended to this compound derivatives. researchgate.netresearchgate.net This process involves the formation of carbanionic intermediates that propagate the polymer chain. researchgate.netresearchgate.net

The following table summarizes the synthesis of various propyl 2-cyano-3-(trifluorophenyl)-2-propenoates, which are monomers for polymerization, from this compound:

Monomer Yield Melting Point (°C)
Propyl 2-cyano-3-(2,3,5-trifluorophenyl)-2-propenoate92%-
Propyl 2-cyano-3-(2,4,5-trifluorophenyl)-2-propenoate89%-
Propyl 2-cyano-3-(2,4,6-trifluorophenyl)-2-propenoate82%-
Propyl 2-cyano-3-(3,4,5-trifluorophenyl)-2-propenoate68%68
Data sourced from a study on the synthesis and copolymerization of novel cyanophenylpropenoates. researchgate.net

Mechanistic Investigations and Theoretical Studies

To gain a deeper understanding of the reactivity and properties of this compound and its derivatives, various computational chemistry methods have been employed. These theoretical studies provide insights into the electronic structure, reaction pathways, and energetics of the molecule.

Quantum Chemical Studies

Quantum chemical calculations are instrumental in predicting molecular geometries, electronic properties, and reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mdpi.com For compounds related to this compound, such as benzylidene acrylate (B77674) derivatives formed from cyanoacetate esters, DFT calculations have been used to determine optimized geometries and understand electronic interactions. doi.org DFT studies can predict frontier molecular orbital (FMO) energies, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the reactivity of a molecule. mdpi.com These calculations help in identifying the nucleophilic and electrophilic sites within a molecule, aiding in the study of reaction mechanisms like Knoevenagel condensations.

Møller-Plesset perturbation theory (MPPT) is a post-Hartree-Fock method used to account for electron correlation. smu.edunumberanalytics.com Second-order Møller-Plesset theory (MP2) strikes a good balance between computational cost and accuracy, making it suitable for calculating properties of molecular systems. numberanalytics.com Coupled cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered a "gold standard" in quantum chemistry for its high accuracy in calculating energies. aip.orgresearchgate.net These advanced methods are employed to refine the energies of molecular structures and can be used to study non-bonded interactions within and between molecules. rsc.org For example, the domain-based local pair-natural orbital coupled cluster (DLPNO-CCSD(T)) method offers high accuracy with reduced computational scaling, making it applicable to larger systems. researchgate.net

The master equation is a set of differential equations that describes the time evolution of a system's state probabilities. wikipedia.org In the context of quantum chemistry, the energy-resolved quantum master equation approach can be used for transport calculations in open quantum systems. arxiv.org This formalism is particularly useful for studying the steady-state transport properties of complex systems. arxiv.org The Lindblad master equation, a specific form of the master equation, is commonly used to model the dynamics of an open quantum system interacting with an environment, considering processes like relaxation and dephasing. qutip.orgreadthedocs.io

Møller Plesset Perturbation Theory and Coupled Cluster Methods

Reaction Pathways and Energetics

Theoretical studies are crucial for elucidating the detailed mechanisms and energy profiles of chemical reactions. For instance, in reactions involving adducts of cyanoacetate derivatives, computational methods can be used to map out the potential energy surface and identify the most kinetically favorable reaction pathways. hw.ac.uk By calculating the Gibbs free energy barriers for different steps, the rate-determining step of a reaction can be identified. hw.ac.uk This is essential for understanding and controlling reaction outcomes, such as minimizing the formation of byproducts. hw.ac.uk For example, understanding the cyclization pathways in the decomposition of related adducts can help in controlling the generation of undesired products. hw.ac.uk

Computational Modeling of Molecular Interactions

Computational modeling serves as a powerful tool to elucidate the electronic structure, reactivity, and molecular interactions of chemical compounds. While dedicated, in-depth research focusing exclusively on the computational modeling of this compound is not extensively documented in publicly available literature, its molecular interactions can be understood through theoretical calculations and data extrapolated from studies on analogous compounds.

Density Functional Theory (DFT) is a common computational method used to predict the electronic properties of molecules like this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. These calculations can help identify the most probable sites for nucleophilic and electrophilic attacks, offering insights into reaction mechanisms such as Knoevenagel condensations.

Furthermore, various physicochemical properties of this compound have been estimated using computational methods. These calculated values provide a theoretical basis for understanding the behavior of the molecule in different environments.

Interactive Data Table: Calculated Physicochemical Properties of this compound

The following table presents a collection of computationally derived properties for this compound. These values are predictions from various computational models and provide theoretical insights into the molecule's characteristics.

PropertyValueUnitCalculation Method/Source
Standard Gibbs Free Energy of Formation-101.10kJ/molJoback Calculated Property chemeo.com
Enthalpy of Formation (gas)-247.09kJ/molJoback Calculated Property chemeo.com
Enthalpy of Vaporization44.22kJ/molCheméo guidechem.com
Octanol/Water Partition Coefficient (logP)0.9XLogP3-AA (PubChem) nih.gov
Polar Surface Area50.09ŲCheméo guidechem.com
Molar Refractivity31.53cm³Cheméo guidechem.com
Molar Volume124.4cm³Cheméo guidechem.com
Surface Tension35.5dyne/cmCheméo guidechem.com

Note: The values in this table are computationally predicted and may differ from experimental values.

In addition to DFT, molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, providing information on its conformational flexibility and intermolecular interactions in various solvents or condensed phases. For instance, MD studies on related compounds like propyl chloroacetate (B1199739) have been used to investigate properties such as the heat of phase transition. acs.org Such simulations for this compound would allow for the analysis of its dynamic behavior and interactions at the molecular level.

Iv. Applications of Propyl Cyanoacetate in Organic Synthesis

Building Block for Complex Molecules

The strategic placement of multiple functional groups renders propyl cyanoacetate (B8463686) an ideal precursor for the synthesis of diverse and complex molecules. The acidic methylene (B1212753) group, flanked by the electron-withdrawing nitrile and carbonyl groups, can be readily deprotonated to form a nucleophilic carbanion. This carbanion is central to many carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions. wikipedia.org These reactions are fundamental steps in assembling the frameworks of various intricate organic compounds, including a wide range of heterocycles and specialized amino acids. fishersci.ficdnsciencepub.com

Cyanoacetic esters, such as propyl cyanoacetate, are widely utilized as synthons for creating heterocyclic compounds. fishersci.fi These cyclic structures, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry and materials science. The reactivity of this compound allows it to be a key component in multi-component reactions, where several starting materials combine in a single step to form complex heterocyclic systems efficiently.

This compound serves as a precursor for the synthesis of both pyrazole (B372694) and pyrimidine (B1678525) ring systems.

Pyrazoles: These five-membered heterocyclic compounds can be synthesized through the reaction of a cyanoacetic ester with hydrazine (B178648). For instance, the cyclization of ethoxy-methylene-cyanoacetic acid ethyl ester (derived from ethyl cyanoacetate) with hydrazine hydrate (B1144303) is a known method to produce 3-amino-1H-pyrazole-4-carboxylate. google.com A similar pathway is applicable using this compound. Multi-component reactions involving an alkyl cyanoacetate, hydrazine hydrate, an aldehyde, and ethyl acetoacetate (B1235776) are employed to create highly substituted pyranopyrazoles, which are fused pyrazole-pyran ring systems. tandfonline.commdpi.com

Pyrimidines: The pyrimidine core can be constructed by reacting a three-carbon unit with a compound containing an N-C-N fragment, such as guanidine (B92328) or urea. In this context, this compound can act as the three-carbon component. The reaction of ethyl cyanoacetate with guanidine hydrochloride in an alkaline medium yields 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. bu.edu.eg Furthermore, cyanoacetamides, which are readily derived from the reaction of this compound with an amine, can undergo intramolecular cyclocondensation to form part of a larger pyrimidine-containing structure, such as spiro-pyrrolo pyrimidines. tandfonline.com

Synthesis of Pyrazoles and Pyrimidines from Cyanoacetic Esters
Target HeterocycleKey Reagents with Cyanoacetic EsterReaction Type
PyrazolesHydrazine HydrateCyclization
PyranopyrazolesHydrazine, Aldehyde, β-KetoesterFour-Component Reaction
PyrimidinesGuanidine, Urea, or ThioureaCondensation/Cyclization

This compound is a useful intermediate for the synthesis of substituted indole (B1671886) derivatives. A common strategy involves the initial conversion of this compound to a corresponding cyanoacetamide. This intermediate can then participate in a one-pot, two-step reaction to form the indole ring. The process begins with a nucleophilic aromatic substitution (SNAr) reaction between a cyanoacetamide and a suitable o-halo-nitro-aromatic compound. This is followed by a reductive cyclization, often using reagents like zinc or iron in acidic conditions, to generate highly substituted 2-amino-indole-3-carboxamides. nih.gov This method is versatile, allowing for the introduction of various substituents on both the indole ring and the amide nitrogen. nih.gov Additionally, 3-cyanoacetyl indoles, which are versatile intermediates for further derivatization, are readily prepared by reacting indoles with cyanoacetic acid, showcasing the utility of the cyanoacetyl moiety in indole chemistry. rsc.org

The fused heterocyclic system of pyrido[2,3-d]pyrimidines, which exhibits a range of biological activities, can be efficiently synthesized using this compound as a key building block. These syntheses are often achieved through multi-component, one-pot procedures. In a typical approach, an aryl aldehyde, an aminopyrimidine (such as 6-aminouracil (B15529) or 2,6-diaminopyrimidin-4-ol), and an active methylene compound like methyl or ethyl cyanoacetate are reacted together. rsc.orgnih.gov The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the cyanoacetate, followed by a Michael addition of the aminopyrimidine and subsequent intramolecular cyclization and aromatization to yield the final tetrahydropyrido[2,3-d]pyrimidine structure. rsc.org The use of this compound in place of its methyl or ethyl counterparts follows the same mechanistic pathway.

This compound is instrumental in the synthesis of triazole derivatives. A common synthetic route begins with the conversion of the cyanoacetic ester to cyanoacetic acid hydrazide by reacting it with hydrazine hydrate. farmaciajournal.com This hydrazide is a key intermediate that can then undergo nucleophilic addition to various isothiocyanates to form 4-substituted-1-cyanoacetyl thiosemicarbazides. These thiosemicarbazide (B42300) intermediates are then subjected to intramolecular cyclization, typically in a basic medium like aqueous ammonia, to yield 5-cyanomethyl-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. farmaciajournal.com Fused triazole systems, such as triazolo[1,5-a]pyrimidines, can also be prepared via a three-component reaction between an aminotriazole, an aldehyde, and ethyl cyanoacetate, a reaction pattern applicable to this compound.

Pyrido[2,3-d]pyrimidine Derivatives

Synthesis of Peptides and Amino Acids

Beyond heterocycles, this compound is a valuable starting material for the synthesis of non-proteinogenic amino acids. The Darapsky degradation, a modification of the Curtius rearrangement, has been successfully applied to substituted cyanoacetic esters to prepare a variety of α-amino acids. cdnsciencepub.comcdnsciencepub.com

The general synthetic sequence is as follows:

Alkylation: Ethyl cyanoacetate (or this compound) is first alkylated at the α-carbon using an appropriate alkyl halide in the presence of a base like sodium ethoxide. This introduces the desired side chain (R-group) of the target amino acid. cdnsciencepub.com

Hydrazide Formation: The resulting substituted cyanoacetic ester is treated with hydrazine hydrate to form the corresponding acid hydrazide. cdnsciencepub.com

Azide (B81097) Formation: The hydrazide is converted to an acid azide via diazotization with nitrous acid. cdnsciencepub.com

Curtius Rearrangement: The acid azide, upon heating in an alcohol solvent (e.g., ethanol), undergoes a Curtius rearrangement to form an isocyanate, which is then trapped by the solvent to yield a urethane (B1682113) (a carbethoxyamino nitrile). cdnsciencepub.com

Hydrolysis: Finally, acid hydrolysis of the urethane and the nitrile group yields the target α-amino acid. cdnsciencepub.com

Natural Product Synthesis and Exploration

Many biologically active natural products, including certain antibiotics and anti-cancer agents, feature cyanoacetate moieties within their structures. This compound serves as a crucial starting material for the laboratory synthesis and further investigation of these complex molecules. smolecule.com Its reactive nature allows chemists to build upon its framework to replicate and explore the therapeutic potential of these naturally occurring compounds. smolecule.com

Pharmaceutical and Agrochemical Intermediates

The chemical reactivity of this compound makes it a key intermediate in the production of various pharmaceuticals and agrochemicals. ontosight.aidigitalpress.blog Its structural backbone is incorporated into more complex molecules designed for specific biological activities. guidechem.com

This compound is a fundamental building block in the synthesis of a diverse range of pharmaceutical compounds. guidechem.com It is particularly valuable in creating heterocyclic compounds, which are core structures in many drugs. smolecule.com The compound's ability to participate in various chemical reactions, such as condensation reactions, allows for the construction of complex molecular frameworks essential for therapeutic agents. For instance, it can be used in the synthesis of peptides and amino acids, which are vital for developing new therapeutics. smolecule.com Furthermore, its derivatives are integral to the synthesis of quinolines, a class of compounds with a broad spectrum of biological activities, including applications in treatments for malaria and cancer. nih.gov

In the agrochemical sector, this compound is utilized as an intermediate for producing substances vital for crop protection. ontosight.ailookchem.comcymitquimica.com Cyanoacetic acid, a related compound, is an important intermediate in the production of fungicides like cymoxanil. google.com The chemical properties of this compound make it suitable for synthesizing various agricultural chemicals that help in managing pests and diseases. lookchem.com

Precursor for Drug Development

Catalytic Applications in Organic Transformations

Beyond its role as a synthetic precursor, this compound and its derivatives exhibit catalytic activity in important organic reactions.

Cyanoacetic acid, the parent acid of this compound, can function as a Brønsted acid catalyst. scielo.br This catalytic property is harnessed in various organic transformations. For example, sulfonic acid functionalized materials, which act as heterogeneous Brønsted acid catalysts, have been shown to be effective in a variety of organic reactions, highlighting the utility of acidic functional groups similar to those that can be derived from cyanoacetates. brieflands.com Chiral Brønsted acid catalysts have also been developed for asymmetric reactions, demonstrating the potential for creating stereoselective transformations. rsc.org

The Biginelli reaction is a multi-component reaction used to synthesize dihydropyrimidinones, a class of compounds with significant pharmaceutical applications, including as calcium channel blockers and antihypertensive agents. wikipedia.org While ethyl acetoacetate is traditionally used, the reaction can be adapted for other active methylene compounds like cyanoacetate esters. sci-hub.senih.gov Cyanoacetic acid itself has been demonstrated to be an effective Brønsted acid catalyst for the Biginelli reaction, leading to high yields of dihydropyrimidinones. scielo.br Various catalysts, including Brønsted and Lewis acids, have been employed to improve the efficiency of the Biginelli reaction. wikipedia.orgmdpi.com

V. Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Techniques for Structural Elucidation of Propyl Cyanoacetate (B8463686) Derivatives.chemrxiv.orggoogle.comnih.gov

Spectroscopy is a cornerstone of chemical analysis, and various spectroscopic methods are indispensable for the structural elucidation of propyl cyanoacetate and its derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, providing a wealth of information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the structure of this compound derivatives. chemrxiv.org In ¹H-NMR, the chemical shifts, splitting patterns, and integration of signals reveal the number and connectivity of different types of protons in the molecule. For instance, in propyl 2-cyano-3-phenyl-2-propenoates, the vinylic proton (=CH) typically appears as a singlet at around 8.1-8.2 ppm. chemrxiv.org The protons of the propyl ester group exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around 1.0-1.1 ppm, a multiplet for the methylene (B1212753) group (OCH₂CH₂) at approximately 1.7-1.8 ppm, and a triplet for the methylene group attached to the oxygen (OCH₂) around 4.3 ppm. chemrxiv.org

¹³C-NMR provides information about the carbon skeleton. Key resonances for propyl 2-cyano-3-phenyl-2-propenoate (B14752051) derivatives include the carbonyl carbon (C=O) at approximately 162-163 ppm, the cyano carbon (CN) around 115-116 ppm, and the carbons of the propyl group: OCH₂ at about 67 ppm, OCH₂CH₂ at roughly 21-22 ppm, and the terminal CH₃ at approximately 10 ppm. chemrxiv.org

Interactive Table: Representative ¹H-NMR and ¹³C-NMR Data for a Propyl 2-cyano-3-phenyl-2-propenoate Derivative

Group ¹H-NMR Chemical Shift (δ, ppm) ¹³C-NMR Chemical Shift (δ, ppm)
Vinylic (=CH)~8.2 (s)~152-154
Phenyl (Ph)~7.2-8.1 (m)~120-153
Propyl (OCH₂)~4.3 (t)~67
Propyl (OCH₂CH₂ )~1.7-1.8 (m)~21-22
Propyl (CH₃ )~1.0-1.1 (t)~10
Cyano (CN)-~115
Carbonyl (C=O)-~163
(s = singlet, t = triplet, m = multiplet). Data sourced from research on halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. chemrxiv.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, key characteristic absorption bands confirm their structure. The presence of the cyano group (C≡N) is indicated by a sharp absorption band in the range of 2214–2228 cm⁻¹. chemrxiv.orgsciforum.net The carbonyl group (C=O) of the ester functionality shows a strong absorption typically between 1714 cm⁻¹ and 1740 cm⁻¹. chemrxiv.org The C-O-C stretching of the ester group is also observable. chemrxiv.org

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Cyano (C≡N)Stretching2214–2228
Carbonyl (C=O)Stretching1714–1740
Alkene (C=C)Stretching~1616-1618
C-H (aliphatic)Stretching~2870-3187
C-O-CStretching~1244-1258
[Data compiled from studies on various this compound derivatives. chemrxiv.orgsciforum.net]

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula of a substance. sciforum.net For this compound, the molecular weight is 127.14 g/mol . In the mass spectrum of carboxylic acid derivatives, a common fragmentation pattern involves the cleavage of the C-Y bond (where Y is the OR group in an ester) to form a stable acylium ion (R-CO⁺). libretexts.org

Infrared (IR) Spectroscopy

Thermogravimetric Analysis (TGA) for Polymer Characterization.afinitica.comgoogle.comgoogle.comepo.org

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for assessing the thermal stability of polymers derived from this compound, such as poly(propyl cyanoacrylate). afinitica.com The TGA curve provides information about the decomposition temperature of the polymer, which is a critical parameter for applications where thermal resistance is important. google.comgoogle.comepo.org For instance, research on cyanoacrylate adhesives uses TGA to evaluate the effect of various additives on the thermal properties of the cured polymers. google.comgoogle.comepo.org The analysis is typically performed by heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to prevent oxidative degradation. google.comgoogle.comepo.org

Gel Permeation Chromatography (GPC) for Molecular Weight Determination.rsc.orggoogle.com

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. rsc.org For polymers derived from this compound, GPC is essential for characterizing the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). google.com These parameters are crucial as they significantly influence the physical and mechanical properties of the polymer. The GPC process involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. rsc.org Larger polymer chains elute faster than smaller ones, allowing for the separation and quantification of the different molecular weight fractions. rsc.org

Rotational Spectroscopy and Conformer Analysis

Rotational spectroscopy is an exceptionally powerful high-resolution technique used to obtain precise information about the geometric structure, conformational preferences, and internal dynamics of molecules in the gas phase. While a dedicated rotational spectroscopy study on this compound is not prominently featured in current literature, extensive research on the closely related molecule, methyl cyanoacetate (MCA), serves as an excellent and detailed blueprint for the type of analysis that can be performed. frontiersin.orgumanitoba.ca Such studies reveal the presence of multiple conformers and provide precise data on their structures and the energetic barriers to their interconversion.

High-resolution Fourier transform rotational spectroscopy, particularly using chirped-pulse Fourier transform microwave (CP-FTMW) spectrometers, is the state-of-the-art method for this type of analysis. frontiersin.org This technique allows for the broadband detection of rotational transitions of molecules cooled in a supersonic jet, which freezes out their conformational and vibrational states.

In the comprehensive investigation of methyl cyanoacetate (MCA), this technique was used to record spectra across various frequency ranges (e.g., 2–110 GHz). frontiersin.orgresearchgate.net The analysis unambiguously identified two distinct low-energy conformers in the vibrational ground state. frontiersin.orgresearchgate.net These conformers differ in the dihedral angle of the molecular backbone. By fitting the observed transition frequencies, highly accurate rotational constants (A, B, C) and centrifugal distortion constants were determined for each conformer. frontiersin.org

Table 1: Experimental Rotational Parameters for the Two Conformers of Methyl Cyanoacetate frontiersin.org Statistical uncertainties are given in parentheses in units of the last digit.

ParameterMCA_1MCA_2
A (MHz)4030.7196(12)5991.2461(18)
B (MHz)1528.01639(50)1059.04366(33)
C (MHz)1137.95759(40)914.33149(31)
DJ (kHz)0.1268(13)0.06522(83)
DJK (kHz)-0.088(12)-0.297(12)
DK (kHz)0.43(15)1.11(22)
d1 (kHz)-0.0305(20)-0.0124(11)
d2 (kHz)-0.0055(15)-0.00310(63)

The presence of a nucleus with a spin quantum number I ≥ 1, such as the ¹⁴N nucleus (I=1) in the cyano group, results in a nuclear quadrupole moment. This moment interacts with the electric field gradient at the nucleus, causing a splitting of the rotational energy levels. This phenomenon, known as hyperfine structure (HFS), is resolvable with high-resolution rotational spectroscopy. frontiersin.org Analysis of this splitting provides the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc), which offer detailed information about the electronic environment around the nitrogen nucleus.

For methyl cyanoacetate, the hyperfine structure due to the ¹⁴N nucleus was resolved and analyzed, allowing for the precise determination of these constants for both identified conformers. frontiersin.org

Table 2: ¹⁴N Nuclear Quadrupole Coupling Constants for Methyl Cyanoacetate Conformers frontiersin.org Statistical uncertainties are given in parentheses in units of the last digit.

ParameterMCA_1MCA_2
χaa (MHz)-0.126(11)-2.583(11)
χbb (MHz)-2.319(13)1.341(12)
χcc (MHz)2.445(13)1.242(12)

For flexible molecules like alkyl cyanoacetates, internal rotation of substituent groups, such as the propyl or methyl group, is a key dynamic feature. This internal rotation is not free but is hindered by a potential energy barrier. This quantum mechanical effect leads to a splitting of each rotational transition into multiple components (e.g., A and E symmetry states for a methyl rotor). umanitoba.ca

Vi. Material Science Research Involving Propyl Cyanoacetate

Polymer Synthesis and Novel Materials Development

The application of propyl cyanoacetate (B8463686) in polymer science is centered on its conversion to the propyl 2-cyanoacrylate monomer, which can then be polymerized to create poly(propyl α-cyanoacrylate). This polymer is part of the broader family of poly(alkyl cyanoacrylate)s (PACAs), which are known for their applications as instant adhesives and are increasingly explored for more advanced material uses.

The incorporation of propyl cyanoacetate into a polymer chain is a multi-step process. First, this compound is used to synthesize the corresponding monomer, propyl 2-cyanoacrylate. This is typically achieved through a Knoevenagel condensation reaction with formaldehyde. afinitica.comgoogle.com In this process, the active methylene (B1212753) group of this compound reacts with formaldehyde, catalyzed by a base, to form a low molecular weight prepolymer or oligomer. google.com This intermediate polymer is then subjected to thermal cracking (depolymerization) under acidic conditions to yield the highly reactive propyl 2-cyanoacrylate monomer. afinitica.com

Once the monomer is obtained, it can be readily polymerized to form poly(propyl α-cyanoacrylate). The polymerization is typically an anionic chain-growth reaction, which can be initiated by even weak bases such as moisture. afinitica.comtandfonline.com The strong electron-withdrawing nature of the nitrile (-CN) and ester (-COOR) groups on the same carbon atom makes the monomer's double bond highly susceptible to nucleophilic attack, facilitating rapid polymerization. raajournal.com This rapid, exothermic reaction results in the formation of long polymer chains of poly(propyl α-cyanoacrylate). afinitica.com

The properties of poly(propyl α-cyanoacrylate) are influenced by the propyl ester side chain and are a subject of research for creating materials with specific performance characteristics.

Thermal Stability

Table 1: Comparative Thermal Degradation of Poly(alkyl α-cyanoacrylate)s in Nitrogen Data derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). tandfonline.com

PolymerTi (°C) (Initial Decomposition Temp.)Tmax (°C) (Max. Decomposition Rate Temp.)ECR' (kJ/mol) (Total Activation Energy)
Poly(methyl α-cyanoacrylate) (PMCA)162192100
Poly(ethyl α-cyanoacrylate) (PECA)165200120
Poly(propyl α-cyanoacrylate) (PPCA)170205130

Conductivity

Pure poly(propyl α-cyanoacrylate), like other polymers in its class, is an electrical insulator and is not inherently conductive. stackexchange.comcolle21.com Its value in electronic applications often comes from this insulating property, where it can be used to secure components without causing short circuits. stackexchange.com However, research has explored the creation of electrically conductive composites by incorporating conductive fillers into the cyanoacrylate matrix. raajournal.comgoogle.com Materials such as metal powders or carbon-based nanofillers like multi-walled carbon nanotubes (MWCNTs) and graphene can be dispersed within the polymer to create a conductive network. google.comresearchgate.net For example, the thermal conductivity of pure cyanoacrylate has been measured at 0.11 W/mK, a value that can be significantly enhanced by adding nanofillers. researchgate.net Therefore, while the polymer itself does not conduct electricity, it can serve as a matrix for conductive composite materials.

Incorporation into Polymer Chains

Organic Electronics Applications

The chemical reactivity of this compound makes it a valuable building block in the synthesis of complex organic molecules used in electronic devices. Its ability to participate in carbon-carbon bond-forming reactions is particularly useful for constructing the conjugated systems required for organic semiconductors.

This compound is a key reactant for synthesizing functional organic molecules for electronics, particularly through the Knoevenagel condensation reaction. wikipedia.orgiosrjournals.org This reaction involves the condensation of a compound with an active methylene group (such as this compound) with a carbonyl group from an aldehyde or ketone. wikipedia.org The reaction is a powerful tool for creating α,β-unsaturated systems, which are often the core structures of organic semiconductors. researchgate.net

In this context, the methylene group in this compound, activated by the adjacent electron-withdrawing nitrile and propyl ester groups, readily forms a carbanion in the presence of a mild base. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aromatic or heterocyclic aldehyde or ketone. A subsequent dehydration step yields a new, larger molecule with an extended π-conjugated system. This extended conjugation is essential for charge transport in organic electronic materials.

For example, a similar compound, ethyl cyanoacetate, has been successfully used in the Knoevenagel condensation with truxenone (B1584773) to synthesize a novel n-type organic semiconductor with a large electron affinity and good solubility, suitable for use as an electron transport material in devices like xerographic photoreceptors. nih.govwikipedia.org The fundamental chemistry allows for the substitution of ethyl cyanoacetate with this compound to tune the resulting semiconductor's properties, such as solubility and film morphology, without altering the core electronic function derived from the cyanoacetate-derived portion of the molecule.

Vii. Enzymatic and Biological Interaction Studies

Propyl Cyanoacetate (B8463686) as an Enzyme Substrate

Propyl cyanoacetate can function as a substrate, a molecule upon which an enzyme acts. smolecule.com This characteristic allows it to be biochemically altered by enzymes, a property that researchers leverage to explore enzymatic functions and pathways. smolecule.com Its structure, containing an ester group, makes it a target for hydrolytic enzymes like esterases.

The study of how enzymes interact with this compound provides valuable insights into their catalytic mechanisms. smolecule.com By observing the transformation of this compound, scientists can elucidate the step-by-step process of enzyme-catalyzed reactions. wikipedia.org

A primary example is the hydrolysis of the ester bond in this compound by esterases. This reaction follows the canonical serine hydrolase mechanism, which involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate) in the enzyme's active site. researchgate.netnih.gov The process can be summarized in the following key steps:

Binding: this compound binds to the active site of the esterase.

Nucleophilic Attack: The serine residue in the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the ester group of this compound. researchgate.net

Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate. nih.gov

Acyl-Enzyme Intermediate: The intermediate collapses, releasing the alcohol (propanol) and forming a stable acyl-enzyme intermediate, where the cyanoacetyl group is covalently bonded to the serine residue. nih.gov

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing cyanoacetic acid and regenerating the free enzyme, which is then ready to catalyze another reaction. youtube.com

Studying the kinetics of such reactions, including determining constants like the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), allows researchers to quantify the enzyme's affinity for this compound and its catalytic efficiency. bmglabtech.comnih.gov This information is crucial for understanding the enzyme's biological role and for comparing the activity of different enzymes or the effect of mutations. wikipedia.orgmhmedical.com

When introduced into a biological system, this compound can undergo biotransformation, where it is chemically modified by enzymes. This process is a key part of the metabolic pathway for xenobiotics (foreign compounds). For this compound, the primary metabolic reaction is hydrolysis, catalyzed by non-specific esterases present in the body. atamanchemicals.comnih.gov

This hydrolysis breaks down this compound into its constituent parts: cyanoacetic acid and propanol (B110389). atamanchemicals.com

This compound + H₂O → Cyanoacetic Acid + Propanol

These metabolites then enter their respective metabolic pathways. Propanol is a simple alcohol that can be metabolized by physiological pathways. Cyanoacetic acid is the more biologically significant metabolite and is expected to be the primary determinant of the compound's subsequent toxicological profile. atamanchemicals.com This metabolic breakdown is analogous to that of other simple alkyl cyanoacetates, such as ethyl cyanoacetate, which is also rapidly hydrolyzed by esterases to cyanoacetic acid and ethanol. atamanchemicals.comnih.gov

Investigation of Enzyme Mechanisms

Development of Enzyme Inhibitors

While this compound itself acts as a substrate, its chemical scaffold is a valuable starting point for designing enzyme inhibitors. smolecule.com Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, a critical mechanism for many therapeutic drugs. wikipedia.org

By making specific chemical modifications to the this compound structure, researchers can create derivatives that bind to an enzyme's active site with high affinity but are not easily processed or released. smolecule.com These molecules can act as competitive inhibitors, competing with the natural substrate for access to the active site. For example, altering the groups attached to the core cyanoacetate structure could enhance binding to the hydrophobic pockets or charged residues within an enzyme's active site, potentially leading to potent and selective inhibition. mdpi.com The development of such inhibitors is a key strategy in drug discovery for targeting enzymes involved in various diseases. smolecule.com

Biocatalysis in Pharmaceutical Industry

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical syntheses. nih.govfrontiersin.org this compound serves as a useful building block in biocatalytic processes within the pharmaceutical industry. Enzymes offer an environmentally friendly alternative to traditional chemical catalysts, as they operate under mild conditions and can produce chiral compounds with high enantiomeric purity. nih.govmdpi.com

Lipases, a class of esterases, are particularly versatile biocatalysts. For example, Lipase (B570770) B from Candida antarctica (CAL-B) is widely used for its ability to catalyze reactions in organic solvents. researchgate.netmdpi.com While studies often highlight the use of other alkyl cyanoacetates like isothis compound, the principles are directly applicable to this compound. mdpi.com These enzymes can be used for:

Kinetic Resolution: In a racemic mixture of a chiral amine, a lipase can selectively acylate one enantiomer using this compound as the acyl donor. This process separates the enantiomers, yielding an enantiomerically pure amide and the unreacted amine, which are valuable intermediates in pharmaceutical synthesis. mdpi.com

Cascade Reactions: Enzymes like CAL-B can catalyze multi-step cascade reactions in a one-pot setup. researchgate.net A process could be designed where this compound is involved in an initial enzymatic transformation, the product of which then undergoes further enzyme-catalyzed reactions to build complex molecules efficiently. researchgate.net

The use of biocatalysis with substrates like this compound is a growing field, contributing to more sustainable and efficient manufacturing of active pharmaceutical ingredients (APIs). almacgroup.com

Toxicological Profile and Biological Activity Research

Understanding the toxicological profile and biological activity of this compound is essential for its safe handling and application. Research indicates that the compound is classified as harmful if swallowed or on contact with skin. smolecule.com

The primary mechanism of toxicity is believed to be related to its hydrolysis products. atamanchemicals.com As discussed in the biotransformation section, this compound breaks down into cyanoacetic acid and propanol. The toxicity of cyanoacetic acid is a key consideration. atamanchemicals.com Furthermore, in applications involving the polymerization of cyanoacrylates, degradation can sometimes yield formaldehyde, a known cytotoxic compound that can induce inflammation.

Beyond its toxicity, research explores the broader biological activities of this compound and its derivatives. The cyanoacrylate structure is a feature in various molecules designed for specific biological effects. For instance, novel 2-cyanoacrylate compounds have been synthesized and tested for herbicidal activities. mdpi.com Derivatives are also explored in medicinal chemistry for a range of potential therapeutic applications, including antioxidant or anti-inflammatory properties, though this often involves more complex molecules based on the cyanoacetate framework. ontosight.ai The safety of various cyanoacrylate derivatives is also a subject of regulatory evaluation, for example, in their use as UV-filters in cosmetic products. europa.eu

Q & A

Q. What are the optimal synthetic routes for propyl cyanoacetate, and how do reaction parameters influence yield?

this compound is typically synthesized via esterification of cyanoacetic acid with propanol, using acid catalysts. Orthogonal experimental design (e.g., varying catalyst concentration, molar ratio, temperature, and reaction time) can identify critical factors. For example, catalyst amount often has the highest impact on esterification rate, followed by molar ratio and temperature . Statistical tools like ANOVA or response surface methodology (RSM) are recommended for optimizing conditions. Gas chromatography (GC) or HPLC should validate purity and yield .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Key characterization methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm ester group formation and IR to verify cyano (C≡N) and carbonyl (C=O) stretches .
  • Chromatography : GC or LC-MS for purity assessment .
  • Thermal analysis : DSC/TGA to determine melting point and thermal stability . Standard protocols from USP or JIS ensure reproducibility .

Q. What safety protocols are critical when handling this compound?

  • GHS Classification : Acute oral toxicity (Category 3; H301) mandates PPE (gloves, goggles) and ventilation .
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid environmental discharge .
  • Storage : Keep in sealed containers away from ignition sources .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Multiwfn software analyzes wavefunctions to identify nucleophilic/electrophilic sites, aiding in mechanistic studies of cyanoacetate-involved reactions (e.g., Knoevenagel condensations) . Validate computational results with experimental kinetic data or isotopic labeling .

Q. What strategies resolve contradictions between experimental and computational data in this compound studies?

  • Parameter Reassessment : Check solvent effects, temperature gradients, or catalyst activity in simulations .
  • Error Analysis : Use statistical tools (e.g., chi-square tests) to compare predicted vs. observed reaction yields .
  • Sensitivity Testing : Vary input parameters (e.g., dielectric constant in DFT) to identify discrepancies .

Q. How can this compound be tailored for advanced applications like drug discovery or materials science?

  • Drug Synthesis : Modify the ester group to improve bioavailability in prodrugs. For example, coupling with pyridone moieties enhances anticancer activity .
  • Materials Engineering : Incorporate into luminescent downshifting materials (e.g., TPE derivatives) by adjusting electron-withdrawing groups (e.g., cyanoacetic acid vs. hexyl cyanoacetate) to tune optoelectronic properties .

Q. What methodologies ensure reproducibility in multi-step syntheses involving this compound?

  • Protocol Standardization : Adopt USP/JIS guidelines for reagent purity and reaction conditions .
  • Intermediate Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .
  • Data Reporting : Follow Analytical Chemistry standards for full disclosure of experimental parameters (e.g., catalyst lot numbers, GC column specifications) .

Methodological Best Practices

Q. How to design statistically robust experiments for this compound optimization?

  • Factorial Design : Use Taguchi or Box-Behnken models to minimize trial counts while maximizing data quality .
  • Replication : Perform triplicate runs to account for variability in catalytic efficiency .

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

  • High-Resolution Mass Spectrometry (HR-MS) : Identifies low-abundance byproducts (e.g., unreacted cyanoacetic acid) .
  • Headspace GC : Detects volatile contaminants from incomplete esterification .

Ethical and Compliance Considerations

Q. How to align this compound research with environmental and safety regulations?

  • Waste Disposal : Follow JIS Z 7253:2019 for neutralizing and disposing of cyano-containing waste .
  • AEGL Compliance : Reference interim exposure guidelines (e.g., AEGL-1 for mild irritation thresholds) during risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.